molecular formula C12H14N2 B13530788 3-(Piperidin-2-yl)benzonitrile

3-(Piperidin-2-yl)benzonitrile

Cat. No.: B13530788
M. Wt: 186.25 g/mol
InChI Key: DMMYJVIPLWHERZ-UHFFFAOYSA-N
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Description

3-(Piperidin-2-yl)benzonitrile is an organic compound that features a piperidine ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-2-yl)benzonitrile typically involves the reaction of 2-piperidinylmagnesium bromide with benzonitrile. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Piperidin-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The piperidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the benzonitrile moiety can participate in π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-2-yl)benzonitrile is unique due to its specific combination of the piperidine ring and benzonitrile moiety, which imparts distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and development .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3-piperidin-2-ylbenzonitrile

InChI

InChI=1S/C12H14N2/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12/h3-5,8,12,14H,1-2,6-7H2

InChI Key

DMMYJVIPLWHERZ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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